molecular formula C21H19N3O5 B11472574 7-(7-methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

7-(7-methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11472574
M. Wt: 393.4 g/mol
InChI Key: IQQDZUYKKZKECH-UHFFFAOYSA-N
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Description

“7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE” is a complex organic compound that features a unique combination of benzodioxole, methoxyphenyl, and imidazopyridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE” typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the benzodioxole moiety through cyclization reactions.

    Step 2: Introduction of the methoxyphenyl group via electrophilic aromatic substitution.

    Step 3: Construction of the imidazopyridinone core through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the imidazopyridinone core, potentially converting it to a more saturated analog.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield methoxybenzaldehyde derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Research may explore the compound’s potential as an enzyme inhibitor or its interactions with biological macromolecules.

Medicine

    Pharmaceutical Development: The compound could be investigated for its therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry

    Material Science: The compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-2H-1,3-benzodioxole: Shares the benzodioxole moiety.

    4-Methoxyphenyl derivatives: Similar aromatic substitution patterns.

    Imidazopyridinone analogs: Structural similarity in the core imidazopyridinone framework.

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

7-(7-methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C21H19N3O5/c1-26-14-5-3-13(4-6-14)24-10-22-19-15(9-18(25)23-21(19)24)12-7-16(27-2)20-17(8-12)28-11-29-20/h3-8,10,15H,9,11H2,1-2H3,(H,23,25)

InChI Key

IQQDZUYKKZKECH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C2NC(=O)CC3C4=CC5=C(C(=C4)OC)OCO5

Origin of Product

United States

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